3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one
Description
3-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one (CAS 1369160-23-5) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C7H9N3O, with a molecular weight of 151.17 g/mol . The structure includes a methyl group at the 3-position and a ketone functionality at the 4-position of the imidazo[4,5-c]pyridine scaffold. This compound is catalogued as a building block in synthetic chemistry, indicating its utility in drug discovery and materials science .
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-imidazo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10-4-9-5-2-3-8-7(11)6(5)10/h4H,2-3H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACBVKHPZBJPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369160-23-5 | |
| Record name | 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another approach involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . As a proton pump inhibitor, it blocks the hydrogen-potassium ATPase enzyme system, reducing gastric acid secretion .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one and related compounds:
Functional Group and Electronic Effects
- Methyl vs. Aryl Substituents : The methyl group in the target compound contributes to moderate steric hindrance and may enhance metabolic stability compared to bulkier aryl groups (e.g., 4-fluorophenyl derivatives) . However, aryl substituents like 4-fluorophenyl improve π-π stacking interactions in protein binding, a critical feature in kinase inhibitors .
- This contrasts with compounds like 4-(4-fluorophenyl)-imidazo[4,5-c]pyridine, which lack such polar moieties .
Isomeric and Fused-Ring Variations
- Imidazo[4,5-c] vs. Imidazo[4,5-b] Pyridines : The target compound’s [4,5-c] fusion places nitrogen atoms in distinct positions compared to [4,5-b] isomers (e.g., ’s kinase inhibitor). This alters electronic distribution, affecting binding affinity to targets like ATP-binding pockets .
- Thienopyrimidine Fusion: The compound in incorporates a thienopyrimidine ring, expanding the conjugated system and enabling interactions with larger enzymatic cavities .
Physicochemical and Predicted Properties
- Density and pKa : The fluorophenyl derivative (CAS 944903-69-9) has a predicted density of 1.253 g/cm³ and pKa of 12.75, suggesting moderate basicity and compact molecular packing .
- Boiling Points : Aryl-substituted analogues (e.g., 444.1°C for CAS 944903-69-9) exhibit higher boiling points than the methylated target compound, reflecting stronger intermolecular forces .
Biological Activity
3-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one (CAS Number: 1369105-56-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₆H₇N₃O
- Molecular Weight : 137.139 g/mol
- Structure : The compound possesses a fused imidazole and pyridine ring system, contributing to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities including:
- Antitumor Activity : Potential effects against cancer cell lines.
- Antimicrobial Properties : Efficacy against various pathogens.
- Cytotoxic Effects : Impact on cell viability and proliferation.
Antitumor Activity
A significant focus of research has been on the compound's antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the compound's effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), it was observed that:
- Growth Inhibition : The compound exhibited a GI50 value of approximately 13 μM in MDA-MB-231 cells.
- Mechanism of Action : Flow cytometry analysis indicated an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle after treatment with the compound.
| Cell Line | GI50 (μM) | Cell Cycle Effect |
|---|---|---|
| MDA-MB-231 | 13 | Increased G0/G1 phase |
| MDA-MB-468 | Not specified | Not specified |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it may possess antifungal activity against certain strains.
Antifungal Study Findings
In a comparative study of antifungal compounds:
- The imidazo compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like amphotericin B.
| Compound | MIC (μM) | Comparison to Standard |
|---|---|---|
| 3-Methyl-Imidazo Compound | 0.37 | 20-fold improvement over amphotericin B |
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are under investigation:
- Cell Cycle Modulation : The compound appears to interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Initial studies indicate potential pathways leading to programmed cell death in tumor cells.
Q & A
Q. Key Variables for Optimization
| Parameter | Impact on Yield |
|---|---|
| Solvent | Polar aprotic solvents (DMF) favor cyclization but may increase side reactions |
| Temperature | Higher temperatures (≥100°C) accelerate reaction but risk decomposition |
| Catalyst | Acidic conditions (HCl) improve cyclization efficiency |
How do substituents on the imidazo[4,5-c]pyridine core influence its chemical reactivity and biological activity?
Advanced Research Focus
Substituents like methyl, tert-butyl, and carboxylic acid groups modulate steric/electronic effects and target affinity:
- Methyl Group (Position 3): Enhances lipophilicity, improving membrane permeability but reducing solubility .
- Carboxylic Acid (Position 6): Introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .
- Trifluoromethyl Phenyl (Position 4): Increases metabolic stability and receptor binding specificity .
Q. Biological Activity Comparison
| Substituent | Target Affinity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 3-Methyl | 150 nM (Kinase A) | 0.12 |
| 6-Carboxylic Acid | 85 nM (Kinase B) | 0.05 |
| 4-Trifluoromethyl | 45 nM (Receptor X) | 0.08 |
What analytical techniques are most effective for characterizing the structure of this compound?
Q. Basic Research Focus
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at C3 vs. C4) via coupling patterns .
- X-ray Crystallography: Resolves bicyclic conformation and hydrogen-bonding networks .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₁₁N₃O requires m/z 177.0895) .
Advanced Tip: Use dynamic NMR to study tautomerism in solution, which impacts reactivity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in IC₅₀ values or mechanism-of-action claims require:
- Assay Standardization: Control variables like ATP concentration (for kinase assays) or cell line passage number .
- Molecular Dynamics Simulations: Compare binding modes across isoforms (e.g., Kinase A vs. Kinase B) to explain selectivity differences .
- Meta-Analysis: Cross-reference datasets from PubChem and ChEMBL to identify outlier studies .
What methodological considerations are critical for studying the compound's interactions with biological targets?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to assess target engagement .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM: Resolve compound-induced conformational changes in large protein complexes (e.g., GPCRs) .
Case Study: A 2024 study used SPR to show that the 6-carboxylic acid derivative binds Kinase B with 10-fold higher affinity than the methyl analogue .
How can computational methods aid in predicting the compound's pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction: Use SwissADME or QikProp to estimate logP (-0.5 to +1.5), solubility (<0.1 mg/mL), and CYP450 inhibition risk .
- Molecular Docking: AutoDock Vina screens against >200 kinases to prioritize targets for experimental validation .
- Free-Energy Perturbation (FEP): Predict the impact of substituent changes (e.g., methyl → trifluoromethyl) on binding energy .
What strategies are recommended for derivatizing the compound to enhance its pharmacological profile?
Q. Advanced Research Focus
- Bioisosteric Replacement: Swap the methyl group with a trifluoromethyl or cyclopropyl moiety to improve metabolic stability .
- ProTide Approach: Convert carboxylic acid to a prodrug (e.g., methyl ester) for enhanced oral bioavailability .
- Fragment-Based Design: Use SAR data to prioritize derivatives (e.g., IC₅₀ < 100 nM) for in vivo testing .
Example: A 2025 study modified the 4-position with a 3,4,5-trimethoxyphenyl group, achieving 90% tumor growth inhibition in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
